molecular formula C6H9NO2 B11812774 (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Katalognummer: B11812774
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: CLPZNYCYBYIODB-XINAWCOVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid (referred to as LY354740 in pharmacological studies) is a conformationally constrained analog of glutamic acid designed to mimic the bioactive conformation required for activation of group II metabotropic glutamate receptors (mGluRs) . Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol . Synthesized via stereocontrolled methods from 2-cyclopentenone, LY354740 exhibits a bicyclo[3.1.0]hexane backbone that restricts torsion angles (τ₁ ≈ 166.9–202°, τ₂ ≈ 156°), aligning with the proposed glutamate conformation at mGluRs .

Eigenschaften

Molekularformel

C6H9NO2

Molekulargewicht

127.14 g/mol

IUPAC-Name

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m1/s1

InChI-Schlüssel

CLPZNYCYBYIODB-XINAWCOVSA-N

Isomerische SMILES

C1CN[C@@]2([C@H]1C2)C(=O)O

Kanonische SMILES

C1CNC2(C1C2)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (1S,5R)-2-Azabicyclo[3.1.0]hexan-1-carbonsäure kann durch eine (3 + 2)-Annulationsreaktion erreicht werden. Dies beinhaltet die Reaktion von Cyclopropenen mit Aminocyclopropanen unter dem Einfluss eines organischen oder Iridium-Photoredox-Katalysators und blauer LED-Bestrahlung . Dieses Verfahren ist hoch diastereoselektiv und liefert gute Ausbeuten für eine breite Palette von Derivaten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für (1S,5R)-2-Azabicyclo[3.1.0]hexan-1-carbonsäure nicht allgemein dokumentiert sind, beinhaltet der allgemeine Ansatz skalierbare Synthesetechniken, die eine hohe Reinheit und Ausbeute gewährleisten. Diese Verfahren verwenden häufig kontinuierliche Durchflussreaktoren und automatisierte Syntheseplattformen, um die Reaktionsbedingungen zu optimieren und menschliche Fehler zu minimieren.

Analyse Chemischer Reaktionen

Reaktionstypen

(1S,5R)-2-Azabicyclo[3.1.0]hexan-1-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden und Aminen durchgeführt werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem wässrigen Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Neurological Applications
The compound has shown promise in the development of drugs targeting neurological disorders. Its structural similarity to natural neurotransmitters allows it to interact with various receptors in the brain, potentially leading to new treatments for conditions such as depression and anxiety. Research indicates that derivatives of this compound may act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression .

1.2 Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell membranes, making it a candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Materials Science

2.1 Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing novel polymers with unique mechanical and thermal properties. Its bicyclic structure contributes to enhanced stability and durability in polymer formulations, making it suitable for applications in coatings and adhesives .

2.2 Drug Delivery Systems
The compound's ability to form complexes with other molecules enhances its utility in drug delivery systems. By modifying its structure, researchers can create carriers that improve the solubility and bioavailability of poorly soluble drugs, facilitating more effective therapeutic outcomes .

Chemical Synthesis

3.1 Synthetic Routes
this compound can be synthesized through various methods, including cyclization reactions involving amino acids and other precursors. These synthetic routes are crucial for producing the compound in sufficient quantities for research and industrial applications.

3.2 Building Block for Complex Molecules
As a versatile building block, this compound can be utilized in the synthesis of more complex chemical entities. Its functional groups allow for further modifications and derivatizations, making it an essential component in the synthesis of pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Study 1Neurological EffectsDemonstrated potential as an SSRI with significant efficacy in animal models of depression .
Study 2Antimicrobial ActivityShowed effective inhibition of Gram-positive bacteria, suggesting a new class of antibiotics .
Study 3Polymer DevelopmentDeveloped a new polymer composite with enhanced thermal stability using this compound as a monomer .

Wirkmechanismus

The mechanism of action of (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic implications.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Anxiety Models : LY354740 reversed fear-potentiated startle and elevated plus maze anxiety responses comparably to diazepam but without motor deficits .

Schizophrenia Models: Attenuated phencyclidine-induced cognitive deficits and glutamate release, suggesting mGlu2/3 agonism as a non-dopaminergic antipsychotic strategy .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight EC₅₀ (Group II mGluRs) Oral Bioavailability
LY354740 127.14 0.055 µM High
(1R,3S,5R)-Isomer 127.14 N/A Low
LY379268 203.18 0.005 µM Moderate

Table 2: Therapeutic Indications

Compound Anxiety Schizophrenia Depression Seizures
LY354740 Yes Yes No Yes
LY3020371 No No Yes No
Diazepam Yes No No Yes

Biologische Aktivität

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C6H9NO2
  • Molecular Weight : 127.14 g/mol
  • CAS Number : 134732-51-7

The compound acts primarily as a mu-opioid receptor antagonist , which is significant in the context of pain management and addiction treatment. Its structural features allow it to interact effectively with opioid receptors, influencing pain perception and potentially reducing opioid dependency.

Pharmacological Effects

  • Analgesic Properties :
    • Studies have shown that derivatives of azabicyclo compounds exhibit analgesic effects comparable to traditional opioids but with a reduced risk of addiction.
  • CNS Activity :
    • Research indicates that (1S,5R)-2-azabicyclo[3.1.0]hexane derivatives may affect central nervous system (CNS) pathways, which could be beneficial in treating conditions like anxiety and depression.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Study 1: Mu-Opioid Receptor Antagonism

A study published in Organic & Biomolecular Chemistry demonstrated the synthesis of various azabicyclo derivatives, including this compound, and their efficacy as mu-opioid receptor antagonists. The study highlighted the compound's ability to inhibit receptor activation in vitro, suggesting potential applications in pain management therapies without the addictive side effects associated with traditional opioids .

Study 2: CNS Effects

In another research effort, the compound was tested for its effects on anxiety-like behaviors in rodent models. The results indicated that administration of this compound resulted in a significant reduction in anxiety-related behaviors compared to control groups . This suggests its potential utility in treating anxiety disorders.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Mu-opioid AntagonismEffective inhibition of receptor activation
Analgesic EffectsComparable analgesic properties to opioids
CNS ActivityReduction in anxiety-like behaviors
NeuroprotectivePotential protective effects in neurodegenerationTBD

Q & A

Q. What are the common synthetic routes for (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid?

The synthesis typically involves multi-step reactions starting from chiral precursors like glutamic acid. Key steps include:

  • Amino protection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during cyclization .
  • Cyclization : Intramolecular reactions under controlled conditions (e.g., acidic or basic catalysis) to form the bicyclic core .
  • Hydrolysis : Cleavage of protecting groups and isolation of the carboxylic acid . Optimizing temperature, solvent polarity, and catalyst choice is critical for achieving high enantiomeric excess (>95%) and yields (50–70%) .

Q. How is the compound’s structure confirmed post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm bicyclic framework and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
  • X-ray crystallography : Resolves absolute configuration, particularly for hydrochloride salts .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C6_6H9_9NO2_2 for the free acid) .

Q. What purification techniques are effective for isolating the compound?

  • Crystallization : Selective precipitation using HCl to form hydrochloride salts improves purity (>98%) .
  • Chiral chromatography : Normal-phase HPLC with cellulose-based columns resolves enantiomers .
  • Flash chromatography : Silica gel elution with gradient solvent systems (e.g., ethyl acetate/hexane) removes byproducts .

Advanced Research Questions

Q. How does stereochemistry influence biological interactions of this compound?

Q. How can researchers address contradictions in reported synthetic yields across studies?

Discrepancies (e.g., 40% vs. 70% yields) arise from:

  • Reaction scale : Milligram-scale reactions often report lower yields due to handling losses, while optimized bulk processes improve efficiency .
  • Cyclization conditions : Microwave-assisted synthesis reduces side reactions (e.g., epimerization) compared to conventional heating .
  • Analytical thresholds : Impurities undetected by TLC but identified via HPLC-MS can artificially inflate yields .

Q. What in silico methods predict the compound’s reactivity and metabolic stability?

  • Density Functional Theory (DFT) : Calculates transition-state energies for cyclization steps, guiding catalyst selection .
  • Molecular docking : Predicts binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
  • ADMET profiling : Tools like SwissADME estimate logP (1.2 ± 0.3) and aqueous solubility (2.1 mg/mL), informing formulation strategies .

Q. What strategies mitigate instability during storage?

  • Lyophilization : Freeze-drying the hydrochloride salt reduces hygroscopicity and extends shelf life (>24 months at -20°C) .
  • Inert atmosphere : Storage under argon prevents oxidation of the bicyclic amine .
  • pH control : Buffered solutions (pH 4–6) minimize decarboxylation .

Data Contradiction Analysis

Q. Why do biological activity assays report conflicting IC50_{50}50​ values?

Variations arise from:

  • Assay conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM phosphate) alter ligand-protein binding kinetics .
  • Protein isoforms : Inhibition of MMP-2 (IC50_{50} = 5 µM) vs. MMP-9 (IC50_{50} = 20 µM) reflects isoform-specific active-site flexibility .
  • Compound purity : Residual solvents (e.g., DMSO) in stock solutions can artifactually reduce apparent potency .

Methodological Tables

Analytical Parameter Technique Typical Data Reference
Enantiomeric Excess (ee)Chiral HPLC>95% (Chiralpak IA column)
Melting PointDSC215–220°C (decomposition)
Aqueous SolubilityShake-flask method2.1 mg/mL (pH 7.4)
LogPReversed-phase HPLC1.2 ± 0.3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.